

# Spectroscopic Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)furan-2-carboxamide

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(4-hydroxyphenyl)furan-2-carboxamide**. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(4-hydroxyphenyl)furan-2-carboxamide**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.15	s	1H	-NH-
9.45	s	1H	Ar-OH
7.95	dd, J=1.6, 0.8 Hz	1H	H-5 (furan)
7.55	d, J=8.8 Hz	2H	H-2', H-6' (phenyl)
7.30	d, J=3.6 Hz	1H	H-3 (furan)
6.75	d, J=8.8 Hz	2H	H-3', H-5' (phenyl)
6.65	dd, J=3.6, 1.6 Hz	1H	H-4 (furan)

$^{13}\text{C}$  NMR (100 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
156.5	C=O
154.0	C-4' (phenyl)
147.8	C-2 (furan)
145.5	C-5 (furan)
131.0	C-1' (phenyl)
122.0	C-2', C-6' (phenyl)
115.0	C-3', C-5' (phenyl)
114.5	C-3 (furan)
112.0	C-4 (furan)

**Table 2: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3100	Broad	O-H and N-H stretching
3110	Medium	C-H stretching (aromatic/furan)
1650	Strong	C=O stretching (Amide I)
1595	Strong	C=C stretching (aromatic)
1540	Strong	N-H bending (Amide II)
1240	Strong	C-O stretching (phenol)
1020	Medium	C-O-C stretching (furan)
840	Strong	p-substituted benzene out-of-plane bend

**Table 3: Mass Spectrometry (MS) Data**

m/z	Ion Type
204.0655	[M+H] <sup>+</sup>
226.0475	[M+Na] <sup>+</sup>
202.0510	[M-H] <sup>-</sup>

Note: The NMR and IR data are representative and based on the analysis of structurally similar compounds. The MS data is predicted.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide

To a solution of 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, furan-2-carbonyl chloride (1.1 eq) dissolved in dry DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1N

HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield **N-(4-hydroxyphenyl)furan-2-carboxamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$ .

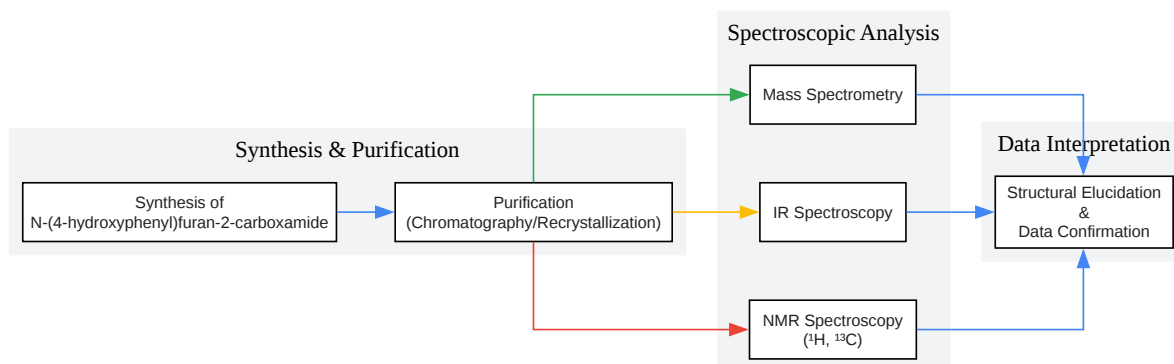
## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in both positive and negative ion modes. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

## Visualizations

### Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **N-(4-hydroxyphenyl)furan-2-carboxamide**.



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Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

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## References

- 1. PubChemLite - N-(4-hydroxyphenyl)furan-2-carboxamide (C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
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